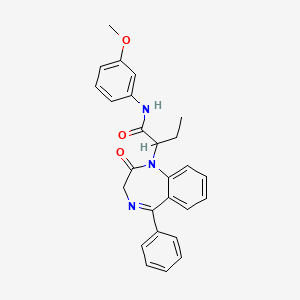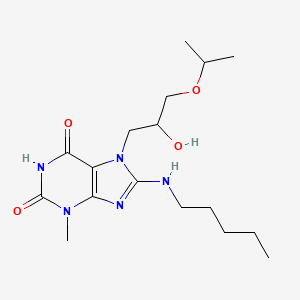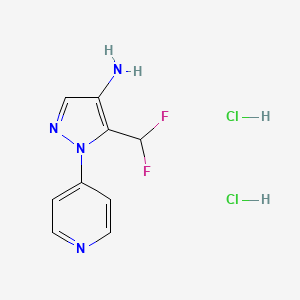![molecular formula C10H11F3N2O3S B2431050 Acide 2-[(tétrahydrofuran-2-ylméthyl)amino]-4-(trifluorométhyl)-1,3-thiazole-5-carboxylique CAS No. 937597-53-0](/img/structure/B2431050.png)
Acide 2-[(tétrahydrofuran-2-ylméthyl)amino]-4-(trifluorométhyl)-1,3-thiazole-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H11F3N2O3S and its molecular weight is 296.26. The purity is usually 95%.
The exact mass of the compound 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes
Les 2-aminothiazoles, qui comprennent le composé en question, ont été trouvés comme ayant des propriétés antibactériennes significatives . Par exemple, certains composés synthétisés ont montré de bonnes valeurs de concentration minimale inhibitrice (CMI) contre des isolats cliniques multirésistants . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antibactériens.
Applications antifongiques
Ces composés ont également des applications antifongiques potentielles . Par exemple, l'un des composés synthétisés a montré un potentiel antifongique significatif contre Candida glabrata et Candida albicans . Cela suggère qu'ils pourraient être utilisés dans le traitement des infections fongiques.
Applications anti-VIH
Les 2-aminothiazoles ont été trouvés comme ayant des propriétés anti-VIH . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements pour le VIH.
Applications antioxydantes
Ces composés ont été trouvés comme ayant des propriétés antioxydantes . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments ou suppléments antioxydants.
Applications antitumorales
Les 2-aminothiazoles ont été trouvés comme ayant des propriétés antitumorales . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre le cancer.
Applications anthelminthiques
Ces composés ont été trouvés comme ayant des propriétés anthelminthiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre les infections parasitaires par les vers.
Applications anti-inflammatoires & analgésiques
Les 2-aminothiazoles ont été trouvés comme ayant des propriétés anti-inflammatoires et analgésiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre l'inflammation et la douleur.
Applications de l'amarrage moléculaire
Les composés synthétisés ont été amarrés avec l'enzyme cible UDP-N-acétylmuramate/l-alanine ligase . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux antagonistes contre cette cible.
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-6(8(16)17)19-9(15-7)14-4-5-2-1-3-18-5/h5H,1-4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHRWCWXFSGEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C(S2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430971.png)







![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)
